

An In-depth Technical Guide to the Chemical Properties of 1-(Trimethylacetyl)imidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-(Trimethylacetyl)imidazole*

Cat. No.: B021026

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trimethylacetyl)imidazole, also known as 1-pivalylimidazole, is a versatile heterocyclic compound widely utilized in organic synthesis. It serves as a crucial intermediate and acylating agent, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals. [1] Its unique combination of a sterically hindered trimethylacetyl (pivaloyl) group and a reactive imidazole moiety imparts favorable characteristics such as high stability and controlled reactivity. These properties make it a preferred reagent for streamlining synthesis pathways while maintaining high yields, especially in the creation of complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

The key physical and chemical properties of **1-(Trimethylacetyl)imidazole** are summarized in the table below, providing a consolidated reference for laboratory use.

Property	Value	Source(s)
IUPAC Name	1-(1H-imidazol-1-yl)-2,2-dimethylpropan-1-one	[2]
CAS Number	4195-19-1	[1]
Molecular Formula	C ₈ H ₁₂ N ₂ O	[1] [2]
Molecular Weight	152.19 g/mol	-
Monoisotopic Mass	152.09496 Da	[2]
Appearance	White to off-white crystalline solid/powder	[1]
Melting Point	45-54 °C	[1]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	-
Stability	Stable under recommended storage conditions; Hygroscopic	-
Storage	0-8°C, Refrigerator	[1]

Reactivity and Applications

1-(Trimethylacetyl)imidazole is primarily recognized as an efficient acylating agent. The imidazole leaving group is a key feature, as its release during acylation is non-acidic, making the reagent suitable for reactions with acid-sensitive substrates.

Key applications include:

- Pharmaceutical Development: It acts as a key intermediate in the synthesis of various pharmaceuticals, enabling the creation of complex molecular architectures with improved efficacy.[\[1\]](#)
- Selective Acylation: The bulky pivaloyl group allows for regioselective acylation of molecules with multiple reactive sites, such as carbohydrates. This steric hindrance can direct the

reaction to less hindered hydroxyl groups.

- **Catalysis:** It can serve as a catalyst in certain organic reactions, facilitating faster and more efficient chemical processes.[\[1\]](#)
- **Agrochemicals and Fine Chemicals:** Its stability and reactivity are leveraged in the synthesis of effective agrochemicals and other fine chemicals.[\[1\]](#)

The compound exhibits excellent stability, allowing for its efficient incorporation into various chemical processes. However, it is hygroscopic and should be handled under anhydrous conditions to prevent hydrolysis.

Experimental Protocol: Synthesis of **1-(Trimethylacetyl)imidazole**

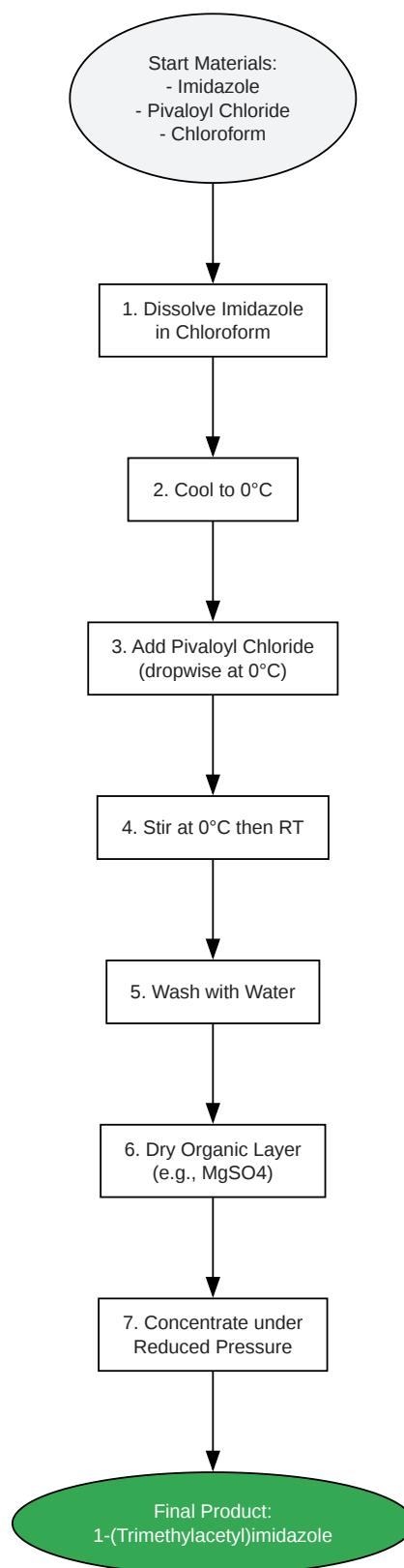
The following is a typical laboratory-scale protocol for the synthesis of **1-(Trimethylacetyl)imidazole** via the acylation of imidazole with pivaloyl chloride.

Materials:

- Imidazole
- Pivaloyl chloride (Trimethylacetyl chloride)
- Ethanol-free Chloroform (CHCl_3)
- Distilled Water (H_2O)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel


- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolution: Dissolve imidazole (2 equivalents) in ethanol-free chloroform in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Cool the solution to 0°C using an ice bath.
- Addition of Acylating Agent: Add pivaloyl chloride (1 equivalent) dropwise to the cooled, stirring solution via a dropping funnel. Maintain the temperature at 0°C during the addition.
- Reaction: After the addition is complete, continue stirring the mixture at 0°C for 10 minutes, then allow it to warm to room temperature and stir for an additional 45 minutes.
- Workup - Washing: Transfer the reaction mixture to a separatory funnel and wash with distilled water to remove the imidazolium chloride byproduct and any unreacted imidazole.
- Workup - Drying: Separate the organic layer and dry it over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.
- Isolation: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **1-(Trimethylacetyl)imidazole** product.
- Purification (Optional): The product can be further purified by recrystallization or column chromatography if necessary.

Visualized Experimental Workflow

The synthesis protocol can be visualized as a straightforward workflow, from starting materials to the final product.

[Click to download full resolution via product page](#)

Caption: A workflow diagram for the synthesis of **1-(Trimethylacetyl)imidazole**.

Spectroscopic Characterization

While specific, published spectra for **1-(Trimethylacetyl)imidazole** are not readily available, its structure can be confirmed using standard spectroscopic techniques. The expected characteristics are outlined below based on its functional groups.

¹H NMR Spectroscopy:

- **Imidazole Protons:** Three distinct signals are expected for the protons on the imidazole ring. Based on data for similar N-acyl imidazoles, these protons would likely appear as singlets or narrow multiplets in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at the C2 position is generally the most downfield.
- **Trimethylacetyl Protons:** A single, sharp singlet would be observed in the upfield region (typically δ 1.2-1.5 ppm) integrating to 9 protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety.

¹³C NMR Spectroscopy:

- **Carbonyl Carbon:** A signal for the amide carbonyl carbon is expected in the range of δ 170-180 ppm.
- **Imidazole Carbons:** Three signals for the imidazole ring carbons would appear in the aromatic region, typically between δ 115 and 145 ppm.
- **Trimethylacetyl Carbons:** Two signals are expected for the pivaloyl group: one for the quaternary carbon (typically δ 35-45 ppm) and one for the three equivalent methyl carbons (typically δ 25-30 ppm).

IR Spectroscopy:

- **C=O Stretch:** A strong, sharp absorption band characteristic of an amide carbonyl (C=O) stretch is expected in the region of 1690-1750 cm^{-1} . This is one of the most prominent peaks in the spectrum.
- **C-H Stretch:** Absorptions corresponding to sp^3 C-H stretching from the trimethylacetyl group will be present just below 3000 cm^{-1} , while sp^2 C-H stretching from the imidazole ring will

appear just above 3000 cm⁻¹.^[3]

- C=N and C=C Stretch: Aromatic C=N and C=C stretching vibrations from the imidazole ring are expected in the 1450-1600 cm⁻¹ region.^[3]

Mass Spectrometry:

- Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (152.19).
- Fragmentation: A prominent fragmentation pattern would be the loss of the tert-butyl group ([M-57]⁺), resulting in a major peak at m/z 95. Another characteristic fragmentation would be the cleavage of the N-acyl bond to produce the pivaloyl cation (C₄H₉CO⁺) at m/z 85 and the imidazole radical cation at m/z 68.

Safety and Handling

1-(Trimethylacetyl)imidazole is classified as causing serious eye irritation. Standard laboratory safety precautions should be followed.

- Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.
- Handling: As the compound is hygroscopic, it should be handled in a dry environment, such as a glovebox or under an inert atmosphere, to prevent degradation.
- First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - 1-(trimethylacetyl)imidazole (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 1-(Trimethylacetyl)imidazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021026#1-trimethylacetyl-imidazole-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com